molecular formula C15H20N4O4S2 B4484755 1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4484755
M. Wt: 384.5 g/mol
InChI Key: UDGNYKPMPGPHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the methanesulfonyl group, in particular, may enhance its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-methyl-1-methylsulfonyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-18(10-13-16-14(17-23-13)12-4-3-9-24-12)15(20)11-5-7-19(8-6-11)25(2,21)22/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGNYKPMPGPHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE

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